8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Description
8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with chlorine at position 8, a trifluoromethyl group at position 6, and a methylthio (-SMe) moiety at position 3 (Fig. 1). Its molecular formula is C₉H₅ClF₃N₂S, with a molar mass of 283.66 g/mol. The trifluoromethyl and methylthio groups enhance lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications .
For example, bromo- or chloro-substituted pyridin-2-amines react with dichloroacetone or similar reagents under reflux to form the imidazo core, followed by nitration or substitution reactions to introduce functional groups .
Properties
IUPAC Name |
8-chloro-3-methylsulfanyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2S/c1-16-8-14-3-7-6(10)2-5(4-15(7)8)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYQEAIUCOTZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2N1C=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cell proliferation and survival.
Molecular Mechanism
At the molecular level, 8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the overall metabolic activity of the cell, impacting processes such as energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of the compound are crucial for its biological activity, as they determine its availability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of 8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.
Biological Activity
8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine (CAS Number: 1146290-49-4) is a heterocyclic compound with significant implications in medicinal chemistry. Its unique structure, characterized by the presence of chlorine, trifluoromethyl, and methylthio groups, positions it as a candidate for various biological activities, particularly in antiviral and anticancer research.
- Molecular Formula : C9H6ClF3N2S
- Molecular Weight : 266.67 g/mol
- Structure : The compound features an imidazo[1,5-a]pyridine core, which contributes to its biological activity.
The biological activity of 8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular processes and signaling pathways .
- Cellular Effects : It influences cell function by modulating gene expression and cellular metabolism, which can lead to apoptosis in cancer cells .
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against several viruses, although specific mechanisms remain under investigation .
Biological Activity Data
| Biological Activity | EC50 (μM) | Reference |
|---|---|---|
| Antiviral Activity (against HIV-1) | 3.98 | |
| Enzyme Inhibition (specific enzymes) | Variable | |
| Cytotoxicity (CC50) | >105.25 (therapeutic index) |
Case Studies and Research Findings
Several studies have highlighted the potential applications of 8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine:
- Antiviral Research : In a study examining N-heterocycles as antiviral agents, this compound exhibited promising activity against HIV-1 with an EC50 of 3.98 μM and a high therapeutic index, indicating its potential for further development as an antiviral drug .
- Cancer Research : The compound has been evaluated for its effects on various cancer cell lines. For instance, it was found to induce apoptosis in MDA-MB-231 breast cancer cells at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations . This suggests its role as a microtubule-destabilizing agent, which is crucial in cancer therapeutics.
- Metabolic Pathways : Research has indicated that this compound interacts with multiple metabolic pathways by inhibiting enzymes critical for cellular function. This inhibition can lead to altered cellular metabolism and potentially reduced viability of cancer cells .
Scientific Research Applications
The compound has been investigated for various biological activities, primarily due to its imidazo[1,5-a]pyridine core structure. This structure is prevalent in many biologically active molecules.
Antidiabetic Potential
Research indicates that derivatives of imidazo[1,5-a]pyridine, including 8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine, may act as agonists for the glucagon-like peptide-1 receptor (GLP-1R). This receptor plays a crucial role in glucose metabolism and insulin secretion, making these compounds candidates for diabetes management therapies .
Anti-inflammatory Effects
Studies have shown that compounds with similar structural features exhibit anti-inflammatory properties. For instance, the inhibition of mitogen-activated protein kinase (MSK1) has been noted in related compounds, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
The imidazo[1,5-a]pyridine scaffold has also been associated with antimicrobial properties. Compounds derived from this scaffold have demonstrated effectiveness against various microbial strains .
Case Studies
Several studies highlight the compound's potential applications:
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity: Methylthio groups (as in the target compound) offer moderate electron-donating effects, balancing reactivity and stability. In contrast, nitro groups (e.g., in antitrypanosomal agents) increase cytotoxicity but may reduce metabolic stability .
- Pharmacokinetics : Trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism, while triazolo cores (e.g., in [1,2,4]-triazolo derivatives) improve solubility via hydrogen bonding .
- Synthetic Flexibility : Imidazo[1,5-a]pyridines allow diverse substitutions at positions 3 and 6 via Suzuki couplings or nucleophilic substitutions, enabling rapid SAR studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
